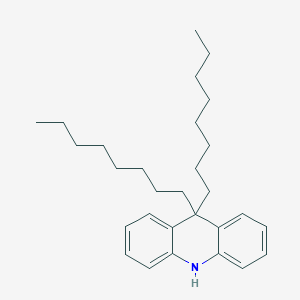
9,9-Dioctyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dioctyl-9,10-dihydroacridine: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of two octyl groups attached to the nitrogen atom at the 9th position of the acridine ring. It is known for its applications in various fields, including organic electronics, photophysics, and material sciences, due to its unique photophysical properties and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-dioctyl-9,10-dihydroacridine typically involves the alkylation of 9,10-dihydroacridine. One common method is the reaction of 9,10-dihydroacridine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 9,9-Dioctyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Acridine derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various alkyl or aryl-substituted acridine compounds.
科学研究应用
Chemistry: 9,9-Dioctyl-9,10-dihydroacridine is used as a building block in the synthesis of thermally activated delayed fluorescence (TADF) materials, which are crucial for the development of high-efficiency organic light-emitting diodes (OLEDs) .
Biology and Medicine: Derivatives of 9,10-dihydroacridine have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds disrupt bacterial cell division by promoting FtsZ polymerization and disrupting Z-ring formation .
Industry: In the industrial sector, this compound is used in the production of luminescent materials and as a component in organic electronic devices due to its excellent electron-donating properties and chemical stability .
作用机制
The mechanism of action of 9,9-dioctyl-9,10-dihydroacridine in biological systems involves the promotion of FtsZ polymerization, which is crucial for bacterial cell division. By disrupting the formation of the Z-ring at the division site, the compound effectively interrupts bacterial cell division, leading to cell death . In organic electronics, the compound’s electron-donating properties facilitate the transfer of electrons, enhancing the efficiency of devices like OLEDs .
相似化合物的比较
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC)
- 9,9-Diphenyl-9,10-dihydroacridine
- 9,9-Dioctyl-9,10-dihydroacridine
Comparison:
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC): DMAC is widely used in TADF materials for OLEDs. It has shorter alkyl chains compared to this compound, which affects its photophysical properties and intermolecular interactions .
- 9,9-Diphenyl-9,10-dihydroacridine: This compound has phenyl groups instead of octyl groups, leading to different electronic properties and applications in organic electronics .
- This compound: The presence of long octyl chains provides unique solubility and processing advantages, making it suitable for specific industrial applications .
属性
分子式 |
C29H43N |
|---|---|
分子量 |
405.7 g/mol |
IUPAC 名称 |
9,9-dioctyl-10H-acridine |
InChI |
InChI=1S/C29H43N/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)25-19-13-15-21-27(25)30-28-22-16-14-20-26(28)29/h13-16,19-22,30H,3-12,17-18,23-24H2,1-2H3 |
InChI 键 |
OXMCFPIMCLZNAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



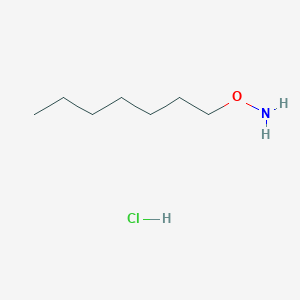
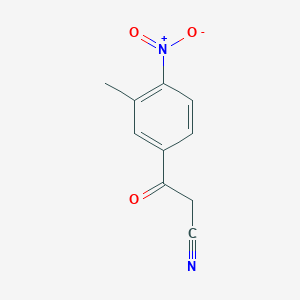
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
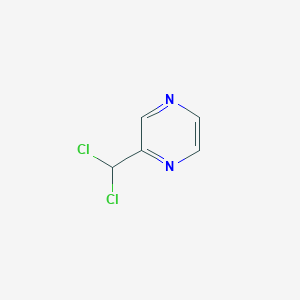
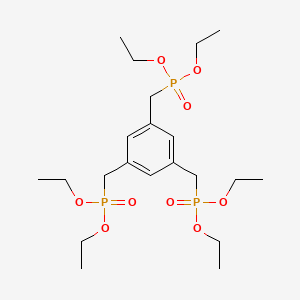
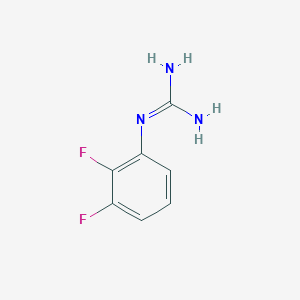
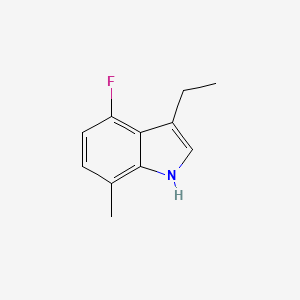
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
